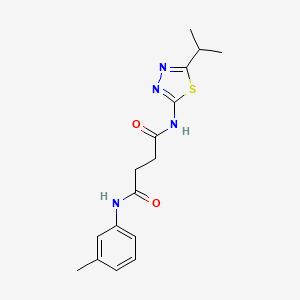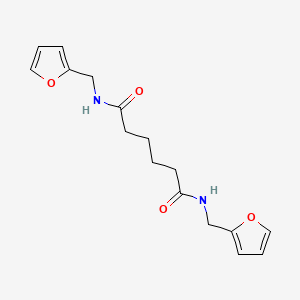
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered interest in the field of medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Analyse Des Réactions Chimiques
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as DMF.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Biological Research: The compound is used in studies related to enzyme inhibition and neurotransmitter regulation.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, which is crucial for cognitive functions. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparaison Avec Des Composés Similaires
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine can be compared with other acetylcholinesterase inhibitors such as:
- Donepezil
- Rivastigmine
- Galantamine
While these compounds also inhibit acetylcholinesterase, this compound is unique due to its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties .
Propriétés
Numéro CAS |
355821-33-9 |
|---|---|
Formule moléculaire |
C14H14ClFN4 |
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C14H14ClFN4/c15-14-17-10-12(16)13(18-14)20-8-6-19(7-9-20)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
PGYHXRHGVIESJF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC=C3F)Cl |
Solubilité |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)




![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)



![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)

